1,2-Isopropylidene glyceryl 2-cyanoacrylate
CAS No.: 66470-69-7
Cat. No.: VC1643918
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66470-69-7 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C10H13NO4/c1-7(4-11)9(12)13-5-8-6-14-10(2,3)15-8/h8H,1,5-6H2,2-3H3 |
| Standard InChI Key | ANMCCJGHIHPLEL-UHFFFAOYSA-N |
| SMILES | CC1(OCC(O1)COC(=O)C(=C)C#N)C |
| Canonical SMILES | CC1(OCC(O1)COC(=O)C(=C)C#N)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1,2-Isopropylidene glyceryl 2-cyanoacrylate is identified by its CAS registry number 66470-69-7 and has the systematic IUPAC name of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate . It is also referred to as 2-Propenoic acid, 2-cyano-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester in some scientific literature . The compound has a molecular formula of C10H13NO4 with a corresponding molecular weight of 211.21 g/mol. Its identification is facilitated through various chemical identifiers including InChI and SMILES notations that precisely describe its molecular structure in computer-readable formats.
Molecular Structure
The structure of 1,2-Isopropylidene glyceryl 2-cyanoacrylate features a cyanoacrylate group linked to a protected glycerol moiety, specifically through an isopropylidene protecting group. The structural representation can be described using standard chemical notations:
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Standard InChI: InChI=1S/C10H13NO4/c1-7(4-11)9(12)13-5-8-6-14-10(2,3)15-8/h8H,1,5-6H2,2-3H3
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InChIKey: ANMCCJGHIHPLEL-UHFFFAOYSA-N
The compound contains several key functional groups including a cyano group, an ester linkage, and a 1,3-dioxolane ring system. The presence of these functional groups contributes significantly to its chemical reactivity and physical properties, particularly its adhesive capabilities and biodegradation profile.
Physical and Chemical Properties
Physical Properties
1,2-Isopropylidene glyceryl 2-cyanoacrylate exhibits a range of physical properties that influence its behavior in various applications. Table 1 summarizes these key physical properties:
These physical properties indicate that the compound is a relatively stable liquid at room temperature with low volatility. The high boiling point and low vapor pressure suggest that it would maintain its physical state under normal conditions, which is beneficial for its application as a tissue adhesive.
Chemical Properties and Reactivity
The chemical properties of 1,2-Isopropylidene glyceryl 2-cyanoacrylate are primarily determined by its functional groups. The compound features:
The cyanoacrylate functional group is highly reactive and undergoes rapid polymerization when exposed to moisture or nucleophiles, which is the basis for its adhesive properties. This polymerization reaction is initiated by weak bases, including water molecules present in biological tissues, leading to the formation of strong bonds between surfaces. The protected glycerol portion of the molecule contributes to its biodegradability by providing sites for enzymatic attack after application.
Synthesis and Characterization
Synthetic Methodology
The synthesis of 1,2-Isopropylidene glyceryl 2-cyanoacrylate involves the reaction of isopropylideneglycerol (also known as solketal) with cyanoacrylate monomers. The process typically begins with the preparation of solketal, which is synthesized through the ketalization of glycerol with acetone under acidic conditions .
The synthesis of solketal can be performed using various approaches. One method involves the reaction of glycerol, acetone, and ethanol in a ratio of 1:3:1 (% mol) in the presence of an acid catalyst such as tungistic phosphoric acid (PWA) . The reaction proceeds optimally at temperatures following the boiling point of the solution, with a reaction time of approximately 4 hours .
Once solketal is obtained, it undergoes esterification with cyanoacryloyl chloride or direct transesterification with lower alkyl cyanoacrylates to produce 1,2-Isopropylidene glyceryl 2-cyanoacrylate. This synthetic route allows for the production of a biodegradable tissue adhesive that combines the adhesive properties of cyanoacrylates with enhanced biodegradability.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used for the characterization of 1,2-Isopropylidene glyceryl 2-cyanoacrylate . This technique provides detailed information about the chemical structure, confirming the presence and arrangement of functional groups within the molecule.
Additional characterization may involve:
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Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) to determine thermal properties
These analytical methods collectively ensure the identity, purity, and structural integrity of the synthesized compound before its application in biomedical contexts.
Biomedical Applications
Tissue Adhesive Properties
1,2-Isopropylidene glyceryl 2-cyanoacrylate has been specifically developed as a rapidly biodegradable tissue adhesive . Its primary application lies in surgical procedures where temporary adhesion between tissues is required. The compound polymerizes rapidly upon contact with biological tissues, forming strong bonds that maintain tissue approximation during the healing process.
Bond strength studies have demonstrated that 1,2-Isopropylidene glyceryl 2-cyanoacrylate exhibits adhesive properties comparable to other cyanoacrylates commonly used in medical applications . This makes it suitable for various surgical procedures, particularly those requiring temporary tissue fixation.
Biodegradation Advantages
The key advantage of 1,2-Isopropylidene glyceryl 2-cyanoacrylate over conventional cyanoacrylate adhesives is its enhanced biodegradability . The incorporation of the isopropylidene glyceryl moiety introduces points of hydrolytic and enzymatic degradation, allowing the polymer to break down more rapidly after fulfilling its adhesive function.
Toxicological Profile
In Vitro and In Vivo Toxicity
Research has evaluated the toxicological profile of 1,2-Isopropylidene glyceryl 2-cyanoacrylate through both in vitro and in vivo studies . Three types of corresponding polymers derived from this compound were prepared and subjected to comprehensive toxicity evaluations. The findings indicated that these polymers generally fell into the moderately toxic to toxic categories, showing toxicity profiles similar to those of lower alkyl 2-cyanoacrylates .
This toxicity profile is an important consideration for clinical applications, as it suggests that while the compound offers advantages in terms of biodegradability, its use should be carefully controlled to minimize potential adverse effects on surrounding tissues. The toxicity appears to be related to the degradation products formed during the breakdown of the polymer, which may include formaldehyde and other potentially irritating compounds.
Biocompatibility Considerations
The biocompatibility of 1,2-Isopropylidene glyceryl 2-cyanoacrylate remains a critical factor in its clinical utility. While the compound offers advantages in terms of biodegradation, the moderate toxicity observed in studies suggests that its application should be limited to situations where the benefits outweigh potential risks.
Further research is needed to fully characterize the biocompatibility profile of this compound in various tissue types and to develop strategies for mitigating potential adverse effects. Modifications to the chemical structure or formulation might be explored to enhance biocompatibility while maintaining the desirable adhesive and biodegradation properties.
Current Research and Future Perspectives
Recent Research Findings
Recent investigations into 1,2-Isopropylidene glyceryl 2-cyanoacrylate have focused on optimizing its synthesis, characterizing its physical properties, and evaluating its performance in various biomedical applications. Particular attention has been paid to understanding the relationship between chemical structure and biodegradation rate, with the aim of developing derivatives with improved biocompatibility profiles.
Research has also explored the potential of using bio-based precursors for the synthesis of this compound. For instance, the development of 100% bio-based solketal (isopropylidene glycerol) as a precursor represents an important step toward more sustainable production methods . This approach utilizes biogenic glycerol, a by-product from biodiesel production, and acetone produced from renewable resources through fermentation processes .
Future Research Directions
Future research on 1,2-Isopropylidene glyceryl 2-cyanoacrylate is likely to focus on several key areas:
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Development of less toxic derivatives through structural modifications
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Exploration of novel applications in tissue engineering and regenerative medicine
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Optimization of synthesis methods using green chemistry principles
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Investigation of controlled release formulations for drug delivery applications
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Long-term clinical studies to evaluate performance and safety in various surgical procedures
These research directions aim to address the current limitations of the compound while expanding its potential applications in biomedical science and clinical practice.
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